N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1448074-98-3
VCID: VC5902081
InChI: InChI=1S/C15H17N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h1-5,10-11,14H,6-9H2,(H,17,19)
SMILES: C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3
Molecular Formula: C15H17N3O2
Molecular Weight: 271.32

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

CAS No.: 1448074-98-3

Cat. No.: VC5902081

Molecular Formula: C15H17N3O2

Molecular Weight: 271.32

* For research use only. Not for human or veterinary use.

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide - 1448074-98-3

Specification

CAS No. 1448074-98-3
Molecular Formula C15H17N3O2
Molecular Weight 271.32
IUPAC Name N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Standard InChI InChI=1S/C15H17N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h1-5,10-11,14H,6-9H2,(H,17,19)
Standard InChI Key CBWGTOYKTKBVOG-UHFFFAOYSA-N
SMILES C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]benzamide belongs to the pyrazole-benzamide class of compounds, which are increasingly investigated for their diverse bioactivities. Its IUPAC name, N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide, reflects its core structure: a pyrazole ring (positions 1 and 4 substituted with oxan-4-yl and benzamide groups, respectively) and a tetrahydropyran (oxan-4-yl) moiety. The compound’s stereoelectronic properties are influenced by the benzamide’s aromatic system and the oxan-4-yl group’s conformational flexibility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H17N3O2\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight271.32 g/mol
IUPAC NameN-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3
InChI KeyCBWGTOYKTKBVOG-UHFFFAOYSA-N

The compound’s canonical SMILES string, C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3, underscores its connectivity: the pyrazole’s nitrogen at position 1 binds to the oxan-4-yl group, while position 4 connects to the benzamide via an amide linkage.

Synthesis and Characterization

Synthetic Methodology

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves multi-step organic reactions, typical of pyrazole derivatives. While detailed protocols remain proprietary, general approaches include:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or alkynes under acidic or basic conditions.

  • Oxan-4-yl Substitution: Nucleophilic substitution or coupling reactions to introduce the tetrahydropyran moiety.

  • Benzamide Conjugation: Amidation of the pyrazole’s amine group with benzoyl chloride or analogous electrophiles.

Key challenges include optimizing reaction conditions (e.g., solvent, temperature, catalysts) to maximize yield and purity. Industrial-scale production may employ continuous-flow reactors or automated systems to enhance reproducibility.

Related Compounds and Comparative Analysis

Table 2: Structurally Analogous Pyrazole Derivatives

Compound NameKey ModificationsBioactivity Observed
N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamideOxan-2-yl, trifluoromethyl groupAntifibrotic (TGF-β inhibition)
3-(1H-Pyrazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamideAcetamide linker, tetrahydropyranKinase inhibition (anticancer)

Comparative studies highlight that N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide’s benzamide core may offer superior target selectivity compared to acetamide or propionamide variants, though empirical validation is pending.

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